
3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the difluoromethyl and trimethoxyphenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality.
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
科学的研究の応用
3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the trimethoxyphenyl group can modulate its overall activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 3-(Trifluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole
- 3-(Chloromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole
- 3-(Bromomethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole
Uniqueness
3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and biological properties compared to its analogs. The difluoromethyl group can enhance metabolic stability and binding affinity, making it a valuable compound for various applications.
特性
分子式 |
C18H17F2NO3 |
|---|---|
分子量 |
333.3 g/mol |
IUPAC名 |
3-(difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole |
InChI |
InChI=1S/C18H17F2NO3/c1-22-13-9-8-11(16(23-2)17(13)24-3)15-14(18(19)20)10-6-4-5-7-12(10)21-15/h4-9,18,21H,1-3H3 |
InChIキー |
BZHSQQZNLVQYIK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C2=C(C3=CC=CC=C3N2)C(F)F)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


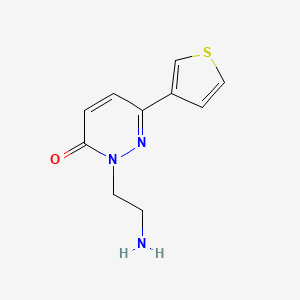
![(2S,2'S)-3,3'-(((6,6'-Dihydroxy-5,5'-diiodo-[1,1'-biphenyl]-3,3'-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid)](/img/structure/B13428699.png)
![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13428704.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13428713.png)
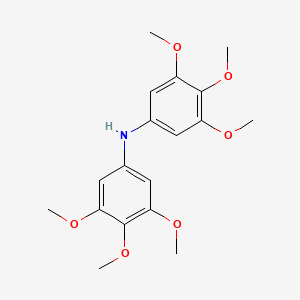
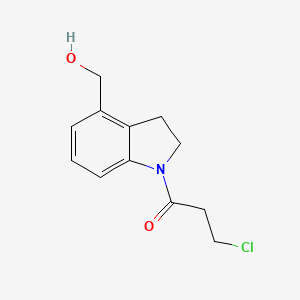
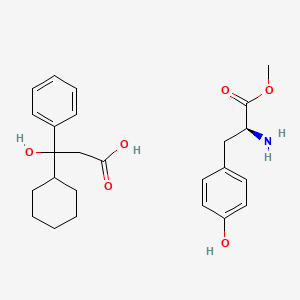

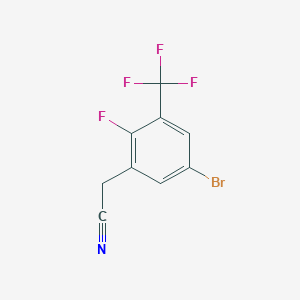
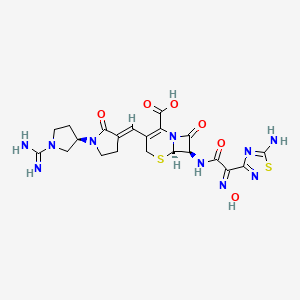

![1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine](/img/structure/B13428754.png)
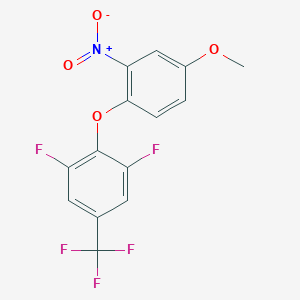
![6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B13428760.png)
